molecular formula C10H7ClFNO B13420361 2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone CAS No. 58750-64-4

2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone

Cat. No.: B13420361
CAS No.: 58750-64-4
M. Wt: 211.62 g/mol
InChI Key: PRPZERJSAJABNU-UHFFFAOYSA-N
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Description

2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone is an organic compound that features a unique combination of chlorine, fluorine, and indole moieties. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . This compound’s structure includes a chloro and fluoro substituent on an ethanone backbone, which is attached to an indole ring, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone typically involves the condensation of 2-chloroacetyl chloride with 1H-indole-3-carbaldehyde in the presence of a fluorinating agent . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or reduced indole derivatives.

Scientific Research Applications

2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(1H-indol-3-yl)ethanone: Lacks the fluoro substituent, which may affect its biological activity.

    2-Fluoro-1-(1H-indol-3-yl)ethanone: Lacks the chloro substituent, potentially altering its reactivity and binding properties.

    1-(1H-Indol-3-yl)ethanone: Lacks both chloro and fluoro substituents, making it less reactive and potentially less biologically active.

Uniqueness

2-Chloro-2-fluoro-1-(1H-indol-3-yl)ethanone is unique due to the presence of both chloro and fluoro substituents, which can enhance its reactivity and binding affinity. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals.

Properties

CAS No.

58750-64-4

Molecular Formula

C10H7ClFNO

Molecular Weight

211.62 g/mol

IUPAC Name

2-chloro-2-fluoro-1-(1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H7ClFNO/c11-10(12)9(14)7-5-13-8-4-2-1-3-6(7)8/h1-5,10,13H

InChI Key

PRPZERJSAJABNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)Cl

Origin of Product

United States

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